1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
Description
1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic organic compound combining a benzyl-substituted tetrazole ring linked via a methylene group to a pyrazole ring bearing an amine group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-[(1-benzyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7.ClH/c13-11-6-14-18(8-11)9-12-15-16-17-19(12)7-10-4-2-1-3-5-10;/h1-6,8H,7,9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXEAVTFJJVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Benzyl Tetrazole Formation: The starting material, benzyl chloride, is reacted with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form benzyl tetrazole.
Methylation: The benzyl tetrazole is then methylated using methyl iodide to introduce the methyl group at the desired position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out at different positions of the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is unique due to its specific structural features and biological activities. Similar compounds include other tetrazole derivatives and pyrazole derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Pyrazole Moieties
The compound shares structural similarities with several derivatives synthesized via multicomponent reactions (e.g., Ugi-Azide) or functional group modifications. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations:
- Salt Forms: Hydrochloride salts (e.g., target compound and ) exhibit superior solubility over non-ionic forms, critical for bioavailability in drug development.
- Heterocyclic Diversity : The pyrrolo-triazole derivative shows distinct electronic properties due to fused rings, whereas the pyridazine-pyrazole hybrid offers planar rigidity for target binding.
Pharmacological and Biochemical Insights
- Kinase Inhibition: Pyrazole-amine derivatives often target ATP-binding sites in kinases. The pyrrolo-triazole analogue showed IC₅₀ values in the nanomolar range for specific kinases.
- Antimicrobial Activity : Tetrazole-bearing compounds exhibit broad-spectrum activity; the dichlorophenyl-pyridazine derivative demonstrated efficacy against Gram-positive pathogens.
Biological Activity
1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound can be synthesized through various methods involving the reaction of benzyl derivatives with tetrazole and pyrazole frameworks. Its molecular formula is with a molecular weight of approximately 245.32 g/mol. The compound exhibits a density of 1.12 g/cm³ and a boiling point of 421.5°C at 760 mmHg .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines by modulating autophagy and inhibiting mTORC1 pathways. Specifically, compounds with structural similarities showed submicromolar activity in MIA PaCa-2 pancreatic cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| Compound B | A431 | <0.8 | Autophagy modulation |
| Compound C | Jurkat | <0.6 | Cytotoxic activity |
The mechanism by which these compounds exert their anticancer effects involves several pathways:
- mTORC1 Inhibition : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1, the compounds can induce autophagy and reduce cell viability.
- Disruption of Autophagic Flux : The compounds interfere with normal autophagic processes, leading to the accumulation of autophagic markers such as LC3-II under starvation conditions .
Other Biological Activities
In addition to anticancer properties, related pyrazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have exhibited antibacterial effects against various pathogens.
- Anticonvulsant Effects : Certain structural analogs have demonstrated anticonvulsant properties in animal models .
Case Studies
A notable case study involved the evaluation of a series of pyrazole-based compounds where researchers assessed their efficacy against colorectal cancer models. The study revealed that modifications in the pyrazole ring significantly influenced biological activity and selectivity towards cancer cell lines .
Table 2: Summary of Case Study Findings
| Study Focus | Findings |
|---|---|
| Colorectal Cancer | Compounds showed significant cytotoxicity |
| Structure Activity | Modifications enhanced selectivity |
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves:
- Cyclization agents : Use phosphorus oxychloride (POCl₃) under reflux (120°C) to promote efficient ring closure .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity fractions .
- Reaction monitoring : Track intermediates via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
Key techniques include:
- IR spectroscopy : Identify functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹, tetrazole ring vibrations) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm) and carbon backbone .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks for solid-state stability analysis .
Advanced: How can computational modeling predict reactivity and regioselectivity in its synthesis?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., tetrazole-methylation) .
- Reaction path search : Apply algorithms like GRRM to explore alternative pathways and minimize byproduct formation .
- Solvent effects : Simulate polarity and dielectric constants to optimize solvent selection (e.g., DMF vs. THF) .
Advanced: How should researchers reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Statistical meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers and adjust for assay variability .
- Replication studies : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control variables like bacterial strain passage number .
- Dose-response validation : Use Hill slope analysis to confirm activity trends .
Advanced: What experimental design (DoE) strategies optimize reaction conditions?
Methodological Answer:
- Factorial design : Vary temperature, catalyst loading, and solvent ratio in a 2³ factorial matrix to identify significant factors .
- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. yield) to pinpoint optimal conditions .
- Taguchi methods : Reduce noise factors (e.g., moisture) by conducting robustness trials .
Basic: How do solubility and stability vary under different pH and temperature conditions?
Methodological Answer:
- pH-dependent solubility : Perform shake-flask experiments across pH 1–10, measuring solubility via UV-Vis spectroscopy. Note protonation of the pyrazole NH₂ group at acidic pH .
- Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition above 200°C and TGA for moisture sensitivity .
Advanced: What structure-activity relationship (SAR) insights guide analog design?
Methodological Answer:
- Substituent screening : Compare bioactivity of analogs with varying benzyl (e.g., 4-fluoro vs. 4-methoxy) and tetrazole substitutions .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with target enzymes) .
- LogP optimization : Adjust lipophilicity via alkyl chain modifications to enhance membrane permeability .
Advanced: What mechanistic insights explain key synthetic steps?
Methodological Answer:
- Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., methyl group transfer) .
- In situ FTIR : Monitor intermediate formation (e.g., imine or carbocation species) during cyclization .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation steps .
Basic: What purification strategies are effective for intermediates?
Methodological Answer:
- Flash chromatography : Use silica gel with eluents like dichloromethane/methanol (95:5) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., acetone/water) for crystal lattice formation .
- Centrifugal partition chromatography (CPC) : Separate isomers using biphasic solvent systems .
Advanced: How can heterogeneous catalysis improve scalability?
Methodological Answer:
- Supported catalysts : Test Pd/C or zeolites for hydrogenation steps to enhance recyclability .
- Flow chemistry : Design continuous reactors with immobilized enzymes for tetrazole functionalization .
- Lifecycle analysis (LCA) : Quantify waste reduction and energy efficiency gains compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
